molecular formula C28H23N5O3 B11252327 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11252327
M. Wt: 477.5 g/mol
InChI Key: CPPAHRXUVQJPTK-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a pyrimidine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving 4-methylbenzeneamine and a suitable aldehyde, followed by cyclization.

    Coupling Reaction: The chromene core and the pyrimidine ring are then coupled through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide
  • N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its specific combination of a chromene core and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H23N5O3

Molecular Weight

477.5 g/mol

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C28H23N5O3/c1-17-7-9-20(10-8-17)30-25-15-18(2)29-28(33-25)32-22-13-11-21(12-14-22)31-26(34)23-16-19-5-3-4-6-24(19)36-27(23)35/h3-16H,1-2H3,(H,31,34)(H2,29,30,32,33)

InChI Key

CPPAHRXUVQJPTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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